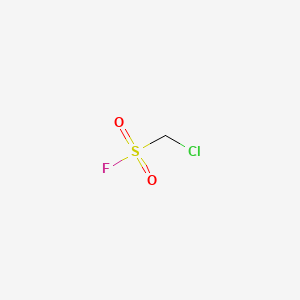
1-(萘-1-基)脲
描述
Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
科学研究应用
可溶性环氧化物水解酶抑制剂
1-萘基脲衍生物已被确定为可溶性环氧化物水解酶 (sEH) 的有效抑制剂,该酶是治疗高血压、炎症和疼痛综合征的治疗靶点 。抑制 sEH 在开发新型药理剂方面具有潜在应用。
抗病毒剂
某些 1,3-二取代脲,包括萘基脲衍生物,已显示出作为 RNA 病毒复制抑制剂的希望。 这些化合物可被视为针对 SARS-CoV、HIV-1 及引起急性呼吸道病毒感染 (ARVI) 的病毒的潜在抗病毒剂 。
化疗剂
萘基脲化合物已探索其作为化疗剂的潜力。 它们的结构和光谱特性表明它们可以作为体内抗肿瘤促进剂和细胞增殖抑制剂有效 。
荧光传感器
萘基脲衍生物用于开发用于检测各种离子的荧光传感器。 例如,它们在与氟离子相互作用时表现出独特的荧光特性,表明其具有作为选择性传感器的潜力.
杂环化合物的合成
脲是合成各种杂环化合物的通用构建块。 1-萘基脲具有结构多功能性,可用于合成具有多种生物活性的多种杂环结构 。
抗糖尿病活性
分子对接研究表明,萘基脲衍生物可能对参与糖尿病的某些蛋白质表现出抑制活性,表明其具有潜在的抗糖尿病特性 。
分子结构研究
可以使用 X 射线晶体学、FT-IR 和 UV-vis 光谱等技术研究萘基脲衍生物的分子结构。 这些研究对于了解化合物的稳定性、反应性和与其他分子的相互作用至关重要 。
材料科学应用
由于其高热稳定性,萘基脲衍生物可用于材料科学应用。 它们可以掺入聚合物或其他材料中以增强热阻 。
作用机制
Target of Action
1-(Naphthalen-1-yl)urea, also known as 1-(1-naphthyl)urea or 1-Naphthylurea, is a potent inhibitor of RNA virus replication and soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
The compound interacts with its targets, inhibiting their function. For instance, it decelerates RNA virus replication to up to 8% against control . This makes it a potential antiviral agent against RNA viruses such as SARS-CoV and HIV-1 .
Pharmacokinetics
The compound’s molecular weight (20023600), density (121g/cm3), and boiling point (3442ºC at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
The inhibition of RNA virus replication and sEH by 1-(Naphthalen-1-yl)urea can lead to a decrease in viral load and a reduction in symptoms associated with hypertension, inflammation, and pain syndromes .
Action Environment
The action, efficacy, and stability of 1-(Naphthalen-1-yl)urea can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of symmetric ureas, which are undesirable by-products
生化分析
Biochemical Properties
1-(Naphthalen-1-yl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and analgesic properties. Additionally, 1-(Naphthalen-1-yl)urea interacts with RNA virus replication machinery, potentially serving as an antiviral agent . The compound’s interactions with these enzymes and proteins highlight its potential therapeutic applications.
Cellular Effects
1-(Naphthalen-1-yl)urea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the cytotoxic activity towards cancer cell lines, such as A-549, HL-60, MCF-7, SMMC-7721, and SW480 . The compound’s impact on these cells includes alterations in cell proliferation, apoptosis, and metabolic activity. By modulating these cellular processes, 1-(Naphthalen-1-yl)urea demonstrates potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1-(Naphthalen-1-yl)urea involves its binding interactions with specific biomolecules. For instance, its inhibition of soluble epoxide hydrolase (sEH) occurs through direct binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can lead to changes in gene expression and enzyme activity, resulting in various biological effects. Additionally, 1-(Naphthalen-1-yl)urea’s interaction with RNA virus replication machinery involves binding to viral proteins, disrupting their function and inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Naphthalen-1-yl)urea can change over time due to factors such as stability and degradation. The compound’s stability in different environments can influence its long-term effects on cellular function. Studies have shown that 1-(Naphthalen-1-yl)urea can maintain its inhibitory activity over extended periods, although its effectiveness may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(Naphthalen-1-yl)urea vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1-(Naphthalen-1-yl)urea may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications.
Metabolic Pathways
1-(Naphthalen-1-yl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of soluble epoxide hydrolase (sEH) affects the metabolism of epoxides, leading to changes in the levels of these metabolites . Additionally, 1-(Naphthalen-1-yl)urea may interact with other metabolic enzymes, influencing pathways related to amino acid and lipid metabolism . These interactions highlight the compound’s potential to modulate metabolic processes.
Transport and Distribution
The transport and distribution of 1-(Naphthalen-1-yl)urea within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments . Additionally, 1-(Naphthalen-1-yl)urea may bind to plasma proteins, influencing its bioavailability and distribution in tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
1-(Naphthalen-1-yl)urea’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize within the cytoplasm and nucleus, where it can interact with target enzymes and proteins . This subcellular localization is essential for its activity and function, as it determines the sites of interaction and the resulting biological effects.
属性
IUPAC Name |
naphthalen-1-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSUYFWWFUVGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Record name | NAPHTHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075303 | |
| Record name | Urea, 1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | NAPHTHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6950-84-1 | |
| Record name | NAPHTHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-1-Naphthalenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6950-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6950-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJB18S9URE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)




![[1,1'-biphenyl]-3,3',5,5'-tetraol](/img/structure/B1617625.png)


